molecular formula C19H17N3O2S B11097353 N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Cat. No.: B11097353
M. Wt: 351.4 g/mol
InChI Key: NVRXKVBFNBKSNX-CIAFOILYSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a quinolinylsulfanyl moiety, and an acetohydrazide linkage, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Thioether Formation: The hydrazone is then reacted with 8-mercaptoquinoline in the presence of a suitable base, such as sodium hydroxide, to form the thioether linkage.

    Final Condensation: The final step involves the condensation of the thioether intermediate with acetohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, typically using sodium borohydride or lithium aluminum hydride, can convert the hydrazone moiety to the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, making it valuable in the fields of electronics and materials engineering.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide involves its interaction with various molecular targets. The quinolinylsulfanyl moiety is known to interact with metal ions, potentially inhibiting metalloproteins or enzymes. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the methoxyphenyl group can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide stands out due to its specific methoxy substitution, which can influence its electronic properties and reactivity. This unique feature may enhance its interaction with certain biological targets or improve its stability under various conditions.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C19H17N3O2S/c1-24-16-9-3-2-6-15(16)12-21-22-18(23)13-25-17-10-4-7-14-8-5-11-20-19(14)17/h2-12H,13H2,1H3,(H,22,23)/b21-12+

InChI Key

NVRXKVBFNBKSNX-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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